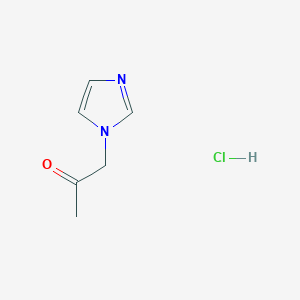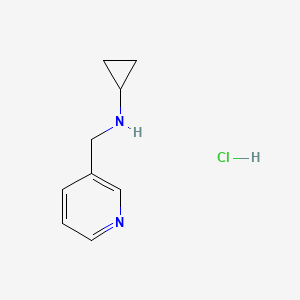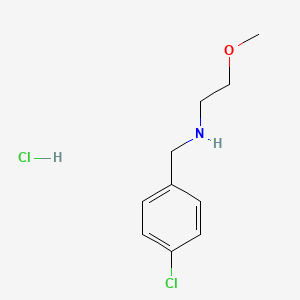
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride
Overview
Description
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a molecular formula of CHClFN . It is an important intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves several steps. One method involves the reaction of a compound (3) and other reagents . Another approach for the synthesis of a similar compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .Scientific Research Applications
Efficient PFAS Removal
Amine-containing sorbents, which share a functional group with 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, have been explored for the removal of PFAS from water supplies. The design of amine-functionalized sorbents for PFAS control in water treatment emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, closely related to the core structure of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles through condensation and cyclization processes highlights the chemical versatility and pharmaceutical relevance of these compounds (Dar & Shamsuzzaman, 2015).
Monoamine Oxidase Inhibition
Pyrazoline derivatives, structurally related to pyrazoles, have shown promise as monoamine oxidase (MAO) inhibitors. The inhibition of MAO by substituted pyrazoline derivatives underscores the potential therapeutic applications of these compounds in treating neurological disorders (Mathew et al., 2013).
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity provide a framework for evaluating the potential antioxidant properties of compounds like 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride. These methods include spectrophotometry-based assays and electrochemical (bio)sensors, highlighting the diverse approaches to assessing the antioxidant capacity of chemical compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14;/h1-6H,7H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXACTPGCBBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)


![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)




![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/structure/B3215071.png)
![2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B3215079.png)

![tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B3215106.png)
